molecular formula C14H9NO5 B2918329 methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 866039-89-6

methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No. B2918329
CAS RN: 866039-89-6
M. Wt: 271.228
InChI Key: MHRIAFGESQBKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate” is a chemical compound with the IUPAC name "methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 . This indicates that the compound has a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a benzofuran ring (a fused aromatic ring system consisting of a benzene ring and a furan ring) in its structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.24 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the retrieved data.

Scientific Research Applications

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes have been synthesized using 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid , a compound closely related to the one . These complexes are characterized by elemental analysis and spectral studies. The geometry around the tin atom is deduced from both solid and solution studies .

Biological Applications and Toxicity Studies

The synthesized organotin(IV) complexes are tested against different bacteria and fungi to determine their toxicity. LD50 data is calculated using the Brine Shrimp method, which provides insights into the potential therapeutic index of these compounds .

Anticonvulsant Activity

Compounds with a structure similar to methyl 3-(2,5-dioxopyrrol-1-yl)-1-benzofuran-2-carboxylate have been explored for their anticonvulsant properties. The efficacy of these compounds is assessed in various models, with some showing full activity and others demonstrating broad-spectrum anticonvulsant effects .

Chemical Characterization and Purity Assessment

The compound’s purity and identity are crucial for its application in scientific research. Suppliers like Sigma-Aldrich provide detailed information on the chemical characterization and recommend buyers confirm product identity and purity .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

methyl 3-(2,5-dioxopyrrol-1-yl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c1-19-14(18)13-12(15-10(16)6-7-11(15)17)8-4-2-3-5-9(8)20-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRIAFGESQBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

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